2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a bicyclic heterocyclic compound featuring fused pyrazole and pyridine rings. The substitution of phenyl groups at positions 2 and 4 enhances its structural rigidity and hydrophobic interactions, making it a promising scaffold in medicinal chemistry.
Properties
IUPAC Name |
2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSMGRZKAYPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331770 | |
| Record name | 2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23876-74-6 | |
| Record name | 2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine core. The reaction conditions are mild, and the process is efficient, yielding the desired product in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[3,4-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical properties of analogs:
Key Research Findings
Substituent Effects :
- Nitro groups (e.g., 4-(3-nitrophenyl) analog ) increase polarity but reduce bioavailability.
- Chlorine substitutions (e.g., 3-chlorophenyl ) enhance lipophilicity and binding to hydrophobic targets.
- Thienyl groups (e.g., 2-methyl-6-(2-thienyl) analog ) introduce sulfur-based electronic effects, altering solubility.
Medicinal Chemistry Potential: The diphenyl substitution in the target compound balances hydrophobicity and rigidity, making it suitable for optimizing kinase or protease inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
